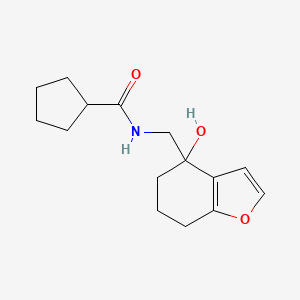

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-14(11-4-1-2-5-11)16-10-15(18)8-3-6-13-12(15)7-9-19-13/h7,9,11,18H,1-6,8,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUNXWYSTZBPRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position of the benzofuran ring can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Cyclopentanecarboxamide Group: The final step involves the coupling of the benzofuran derivative with cyclopentanecarboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Halogens, alkylating agents, nucleophiles

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, amines

Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on cyclopentanecarboxamide derivatives from the provided evidence, emphasizing synthetic yields, substituent effects, and physical properties.

Table 1: Comparative Data for Cyclopentanecarboxamide Derivatives

Key Observations:

Synthetic Yield :

- The piperazine-trifluoromethylphenyl derivative achieved the highest yield (69%) due to optimized reaction conditions involving silica gel chromatography .

- Hydrazine-linked derivatives () showed moderate yields (56–66%), with benzoyl substituents yielding the best results (66%) .

Physical Properties: Melting Points: Sulfur-containing derivatives (e.g., phenylthioacetyl, 148–150°C) exhibited lower melting points than amino- or benzoyl-substituted analogs (193–197°C), likely due to reduced crystallinity . Physical State: Most derivatives are solids, except the piperazine-trifluoromethylphenyl compound, which was isolated as a yellow oil, suggesting higher flexibility or lower symmetry .

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in the piperazine derivative may enhance metabolic stability but complicates purification (51% initial purity) . Hydrogen-Bonding Groups: Amino and hydroxyl substituents (e.g., aminobenzoyl derivative) increased melting points, likely due to intermolecular hydrogen bonding .

Hypothetical Analysis of the Target Compound

While direct data on N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentanecarboxamide is absent in the evidence, its tetrahydrobenzofuran group suggests:

- Increased Steric Hindrance : May reduce synthetic yields compared to simpler analogs unless optimized (e.g., via microbial biotransformation, as seen in chalcone hydroxylation ).

- Polarity and Solubility: The hydroxyl group could improve aqueous solubility relative to nonpolar derivatives like the benzoyl hydrazine analog .

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structural characteristics of this compound, particularly the presence of a tetrahydrobenzofuran moiety and a cyclopentanecarboxamide group, suggest various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 263.32 g/mol. The structural components include:

- Tetrahydrobenzofuran moiety : Associated with neuroprotective and anti-inflammatory effects.

- Carboxamide group : Enhances solubility and biological interaction potential.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of enzymes involved in inflammatory pathways.

- Receptor Modulation : The hydroxyl group can participate in hydrogen bonding, allowing for interaction with various receptors.

- Antioxidant Activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals.

Biological Activities

Research indicates that derivatives of tetrahydrobenzofuran exhibit a range of biological activities:

- Anti-inflammatory Effects : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines.

- Neuroprotective Properties : Potential applications in neurodegenerative diseases have been explored due to their ability to protect neuronal cells from oxidative stress.

- Antimicrobial Activity : Emerging data suggest that the compound may possess antimicrobial properties against certain bacterial strains.

Data Tables

Case Studies

-

Neuroprotective Effects :

A study conducted on the neuroprotective effects of tetrahydrobenzofuran derivatives demonstrated significant reduction in neuronal cell death in models of oxidative stress. The compound was shown to enhance cell viability by modulating apoptotic pathways. -

Anti-inflammatory Activity :

In vitro assays revealed that this compound significantly reduced the expression of TNF-alpha and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS). -

Antimicrobial Properties :

Preliminary screening against common pathogens indicated that the compound had inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclopentanecarboxamide?

- Methodology : Multi-step organic synthesis is typically employed, involving coupling reactions between cyclopentanecarboxamide precursors and functionalized tetrahydrobenzofuran intermediates. For example, hydrazine-carbonothioyl derivatives (e.g., compounds 2.12–2.15 in ) are synthesized via reactions with benzoyl hydrazines or phenoxyacetyl hydrazines under reflux conditions (yields: 53–66%) . Solvent selection (e.g., ethanol, DMF) and temperature control (e.g., 70–100°C) are critical for maximizing yield and purity.

- Key Parameters : Reaction time (6–24 hrs), stoichiometric ratios (1:1.2 for amine:carbonothioyl chloride), and purification via recrystallization (melting points: 148–201°C) .

Q. How is the compound characterized for structural confirmation and purity assessment?

- Analytical Techniques :

- 1H NMR and LC-MS : Used to verify molecular structure and detect impurities. For cyclopentanecarboxamide analogs, characteristic peaks include δ 1.5–2.5 ppm (cyclopentane protons) and δ 6.5–7.5 ppm (aromatic protons in tetrahydrobenzofuran) .

- Elemental Analysis : Validates C, H, N, and S percentages (e.g., C: 55–60%, N: 8–12%) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and stability .

Q. What are the primary biological screening models used to evaluate its activity?

- In Vitro Assays :

- Enzyme Inhibition : Targets like amyloid-beta or tau proteins (relevant to neurodegenerative diseases) are assessed via fluorescence-based binding assays .

- Cell Viability : Neuroprotective effects are tested in neuronal cell lines exposed to oxidative stress (e.g., H₂O₂-induced apoptosis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Strategies :

- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ values) using standardized protocols .

- Structural Analog Comparison : Compare with derivatives like N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide to isolate steric/electronic effects .

- Meta-Analysis : Cross-reference pharmacological data from multiple sources (e.g., NIST chemical stability data, PubChem bioactivity profiles) .

Q. What is the compound’s stability under varying pH and oxidative conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hrs, then analyze degradation via HPLC. Cyclopentanecarboxamides generally show stability at neutral pH but hydrolyze under strongly acidic/basic conditions .

- Oxidative Resistance : Expose to H₂O₂ (1–5 mM) and monitor by LC-MS for sulfoxide or hydroxylated byproducts .

Q. What computational methods are used to predict its interaction with biological targets?

- Approaches :

- Molecular Docking : Simulate binding to amyloid-beta fibrils using software like AutoDock Vina. The tetrahydrobenzofuran moiety may engage in π-π stacking with aromatic residues .

- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the carboxamide group and Lys16 of amyloid-beta) .

Q. How does the compound’s pharmacokinetic profile influence its therapeutic potential?

- Key Metrics :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Cyclopentanecarboxamides often exhibit moderate hepatic clearance due to CYP3A4 metabolism .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; values >90% binding suggest limited bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.